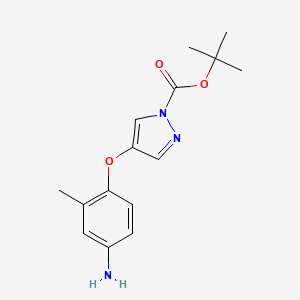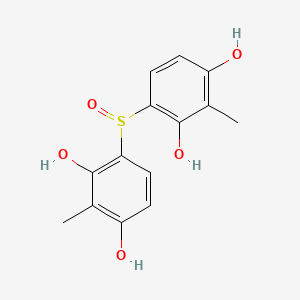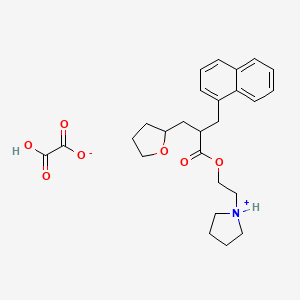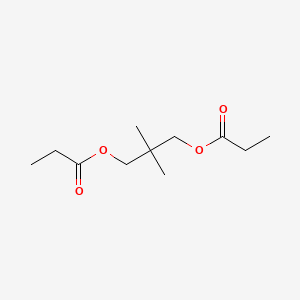
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, typically involves the reaction of trimethylsilyl chloride with an amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and scale up production efficiently.
化学反应分析
Types of Reactions
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Substitution: Nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various substituted silanamines.
科学研究应用
Chemistry
In organic synthesis, silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is used as a protecting group for amines, facilitating selective reactions and improving yields.
Biology
In biological research, this compound can be used to modify biomolecules, enhancing their stability and bioavailability.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of silicon-containing drugs, which may exhibit unique pharmacological properties.
Industry
In the industrial sector, it is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, involves the interaction of its silicon-nitrogen bonds with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in different applications. The molecular pathways involved include:
Hydrolysis: Conversion to silanols in the presence of water.
Condensation: Formation of siloxane bonds through dehydration reactions.
相似化合物的比较
Similar Compounds
Trimethylsilylamine: A simpler analog with similar reactivity but lacking the phenylethyl group.
N-Phenylethylsilanamine: Similar structure but without the trimethylsilyl group.
Uniqueness
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is unique due to the presence of both trimethylsilyl and phenylethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in synthesis and material science.
属性
IUPAC Name |
2-phenyl-N,N-bis(trimethylsilyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NSi2/c1-16(2,3)15(17(4,5)6)13-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJNXPQHDGIESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CCC1=CC=CC=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NSi2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
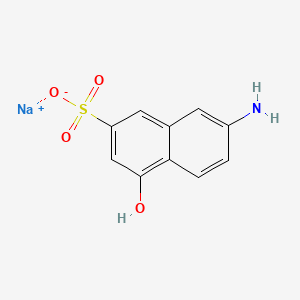
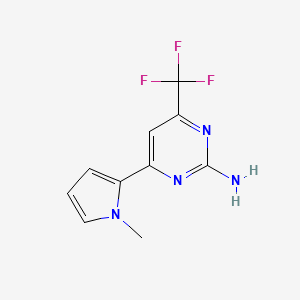

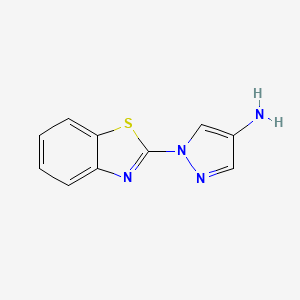
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
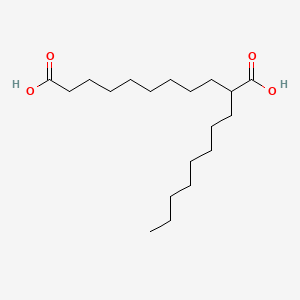
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
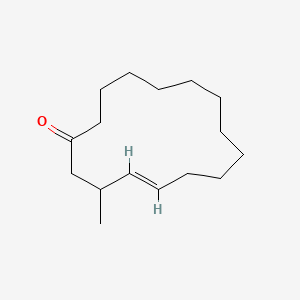
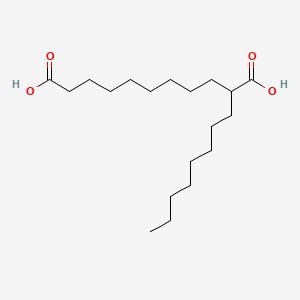
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
